Isovaleryl L-Carnitine-d3 Chloride
Description
Chemical Structure and Nomenclature
Isovaleryl L-Carnitine-d3 Chloride exhibits a complex molecular architecture characterized by the esterification of L-carnitine with isovaleric acid, coupled with strategic deuterium incorporation. The systematic chemical name, (2R)-3-Carboxy-N,N,N-trimethyl-2-(3-methyl-1-oxobutoxy)-1-propanaminium-d3 Chloride, reflects the compound's stereochemical configuration and functional group arrangement. The molecular structure contains a quaternary ammonium center bearing three methyl groups, one of which incorporates three deuterium atoms in place of protium.
The compound's structural integrity centers around the L-carnitine backbone, which maintains the characteristic (2R)-stereochemistry essential for biological recognition. The isovaleryl moiety, derived from 3-methylbutanoic acid, forms an ester linkage with the hydroxyl group at the 2-position of the carnitine molecule. This esterification creates the acylcarnitine structure that facilitates fatty acid transport across mitochondrial membranes in biological systems.
The International Union of Pure and Applied Chemistry nomenclature system recognizes several synonymous designations for this compound, including Isovalerylcarnitine-d3 chloride and L-Carnitine isovaleryl ester-d3. The simplified molecular identifier ST 551 has been employed in certain research contexts, though the more descriptive systematic nomenclature remains standard in analytical chemistry applications.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₂₁D₃NO₄·Cl |
| Molecular Weight | 284.79 g/mol |
| Systematic Name | (2R)-3-Carboxy-N,N,N-trimethyl-2-(3-methyl-1-oxobutoxy)-1-propanaminium-d3 Chloride |
| Stereochemistry | (2R)-configuration |
| Functional Groups | Quaternary ammonium, carboxyl, ester |
Deuterium Labeling Pattern and Isotopic Properties
The deuterium labeling pattern in this compound represents a precisely engineered isotopic modification that enhances analytical performance while preserving biological relevance. The three deuterium atoms replace protium specifically within one of the N-methyl groups attached to the quaternary ammonium center, creating a trideuteriomethyl substituent. This selective labeling strategy ensures that the compound maintains structural similarity to the endogenous isovaleryl-L-carnitine while providing sufficient mass differentiation for analytical applications.
The isotopic composition of the compound reflects greater than 99% deuterated forms, encompassing d1-d3 species, with the d3 form representing the predominant molecular species. This high degree of deuterium incorporation ensures analytical precision and minimizes interference from partially labeled or unlabeled impurities. The deuterium labeling creates a mass shift of approximately 3.0157 atomic mass units compared to the protiated analog, facilitating clear separation and identification in mass spectrometric analyses.
The stable isotope properties of the deuterium label provide exceptional analytical advantages, particularly in tandem mass spectrometry applications where the mass difference enables precise internal standardization. Research has demonstrated that deuterated acylcarnitine standards exhibit minimal isotope effects on chromatographic retention times, with d8-labeled products showing only slight elution time differences compared to d0-labeled analogs. The formation of doubly-charged ions in positive ionization mode results in a mass-to-charge ratio difference of approximately 4.0260 Da between d0 and d8 labeled species, reflecting the unique ionization behavior of quaternary ammonium-containing compounds.
Storage requirements for maintaining isotopic integrity specify temperature conditions of -20°C to preserve deuterium incorporation and prevent potential deuterium exchange reactions. The compound demonstrates stability under recommended storage conditions, with minimal degradation observed over extended periods when properly handled.
Relationship to Non-deuterated Isovaleryl-L-carnitine
This compound maintains an intimate structural and functional relationship with its non-deuterated counterpart, isovaleryl-L-carnitine, which represents a naturally occurring acylcarnitine formed through the metabolic processing of L-leucine. The endogenous compound, bearing the molecular formula C₁₂H₂₃NO₄ and molecular weight of 245.32 grams per mole, serves as the reference standard for the deuterated analog's analytical applications.
The biological significance of non-deuterated isovaleryl-L-carnitine encompasses multiple physiological functions, including cellular protection against apoptotic stimuli and regulation of hepatic proteolysis. Research has demonstrated that isovaleryl-L-carnitine increases survival and decreases apoptosis in hepatocyte growth factor-deprived murine C2.8 hepatocytes when administered at concentrations of 1 millimolar. Additionally, the compound inhibits amino acid deprivation-induced proteolysis and autophagy in isolated perfused rat liver at concentrations of 77 and 100 micromolar, respectively.
Clinical implications of isovaleryl-L-carnitine metabolism center on its association with isovaleryl-CoA dehydrogenase deficiency, commonly known as isovaleric acidemia. Elevated levels of isovaleryl carnitine in biological samples serve as diagnostic indicators for this inherited metabolic disorder, which affects the catabolism of branched-chain amino acids. The deuterated analog enables precise quantification of these elevated levels through sophisticated analytical methodologies.
The metabolic pathway leading to isovaleryl-L-carnitine formation involves the transamination and oxidative deamination of L-leucine, followed by the formation of isovaleryl-CoA and subsequent carnitine conjugation. This pathway represents a critical component of branched-chain amino acid metabolism and fatty acid oxidation processes. The deuterated standard allows researchers to track these metabolic processes with exceptional precision, facilitating detailed studies of metabolic flux and enzymatic activity.
| Characteristic | Non-deuterated Form | Deuterated Form (d3) |
|---|---|---|
| Molecular Formula | C₁₂H₂₃NO₄ | C₁₂H₂₁D₃NO₄ |
| Molecular Weight | 245.32 g/mol | 281.8 g/mol (as chloride salt) |
| Biological Activity | Endogenous metabolite | Analytical standard |
| Clinical Significance | Disease biomarker | Internal standard for quantification |
| Deuterium Content | 0% | >99% (d1-d3 forms) |
Historical Development as an Analytical Standard
The development of this compound as an analytical standard represents a significant advancement in the field of metabolomics and clinical biochemistry, emerging from the critical need for precise quantification of acylcarnitines in biological samples. The historical progression toward deuterated acylcarnitine standards began with early recognition of fatty acid oxidation disorders and the subsequent requirement for accurate diagnostic methodologies.
Early diagnostic approaches for mitochondrial fatty acid oxidation defects relied primarily on enzyme assays, which provided limited specificity and required substantial sample volumes. The introduction of stable isotope-labeled standards, including deuterated palmitate-driven acylcarnitine formation assays, marked a pivotal transition toward more sophisticated analytical approaches. Research conducted in 2009 demonstrated the feasibility of using deuterated substrates in whole-blood samples to assess acylcarnitine production capacity, establishing the foundation for current analytical methodologies.
The specific development of deuterated acylcarnitine standards gained momentum through advances in mass spectrometry technology, particularly electrospray ionization tandem mass spectrometry. These technological improvements enabled the detection and quantification of isotopically labeled compounds with unprecedented precision, facilitating the development of comprehensive acylcarnitine profiling methodologies. The ability to discriminate between patient and control samples using deuterated standards proved particularly valuable in clinical applications, with studies showing clear separation between medium-chain acyl-CoA dehydrogenase deficiency patients and healthy controls.
Contemporary applications of this compound extend beyond clinical diagnostics to encompass research applications in metabolic pathway elucidation and drug development. The compound serves as an essential component in isotope labeling strategies for acylcarnitine profiling in biological samples, enabling researchers to study metabolic perturbations associated with various disease states. Commercial availability through specialized suppliers has facilitated widespread adoption of these analytical standards in research and clinical laboratories.
Properties
Molecular Formula |
C₁₂H₂₁D₃ClNO₄ |
|---|---|
Molecular Weight |
284.79 |
Synonyms |
(2R)-3-Carboxy-N,N,N-trimethyl-2-(3-methyl-1-oxobutoxy)-1-propanaminium-d3 Chloride; (R)-3-Carboxy-N,N,N-trimethyl-2-(3-methyl-1-oxobutoxy)-1-propanaminium-d3 Chloride; ST 551 |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Properties :
- Molecular Weight : ~285.8 g/mol (calculated).
- Purity : ≥98% deuterated forms (d1-d3) .
- Storage : Stable for ≥2 years at -20°C .
Deuterated acylcarnitines are critical tools in metabolomics and clinical diagnostics. Below is a detailed comparison of Isovaleryl L-Carnitine-d3 Chloride with structurally analogous compounds, focusing on acyl chain length, applications, and metabolic relevance.
Structural and Functional Comparisons
Table 1: Comparative Data of Deuterated Acylcarnitines
Analytical and Metabolic Insights
Acyl Chain Length and Chromatographic Behavior
- Shorter Chains (C2–C5) : Compounds like acetyl (C2) and propionyl (C3) exhibit shorter retention times in reverse-phase chromatography due to higher polarity. Isovaleryl (C5), with a branched chain, shows distinct retention behavior compared to straight-chain analogs, aiding in chromatographic separation .
- Longer Chains (C8–C18): Octanoyl (C8) and decanoyl (C10) derivatives require gradient elution for optimal resolution, as their hydrophobicity increases with chain length .
Deuterium Labeling Consistency
All listed compounds feature deuterium on the N-methyl group (N-methyl-d3), minimizing isotopic effects on chemical behavior. This ensures reliable co-elution with non-deuterated analogs during MS analysis, enhancing quantification accuracy .
Clinical Relevance
- This compound: Critical for diagnosing isovaleric acidemia, characterized by toxic accumulation of isovaleryl-CoA due to enzyme deficiency. Elevated isovaleryl L-carnitine in plasma or dried blood spots is a diagnostic biomarker .
- Butyryl/Propionyl Derivatives : Linked to short-chain acyl-CoA dehydrogenase (SCAD) and propionyl-CoA carboxylase deficiencies, respectively. Butyryl L-carnitine-d3 is essential for monitoring SCAD deficiency .
- Octanoyl/Decanoyl Derivatives: Used to identify medium-chain fatty acid oxidation disorders (e.g., MCAD deficiency), where impaired β-oxidation leads to energy crises .
Stability and Handling Considerations
- Temperature Sensitivity : All deuterated acylcarnitines require storage at -20°C to prevent degradation. Repeated freeze-thaw cycles should be avoided .
- Solubility: Shorter-chain derivatives (e.g., acetyl, propionyl) exhibit higher aqueous solubility (~20 mg/mL in PBS), while longer chains (e.g., octanoyl) may require organic solvents like DMSO for reconstitution .
Q & A
Q. How is Isovaleryl L-Carnitine-d3 Chloride utilized as an internal standard in fatty acid oxidation studies?
this compound is employed as a stable isotope-labeled internal standard (SIL-IS) for quantifying endogenous acylcarnitines (e.g., isovaleryl-L-carnitine) in biological samples via GC-MS or LC-MS. Its deuterated structure ensures minimal interference with endogenous analytes, enabling precise calibration curves and correction for matrix effects. Researchers typically spike known concentrations into samples during extraction to validate recovery rates (≥95%) and ensure linearity across physiological ranges (e.g., 0.1–100 µM) .
Key Parameters :
Q. What are the recommended storage conditions and solubility profiles for this compound?
To ensure stability:
- PBS (pH 7.2) : 10 mg/ml for aqueous-based assays.
- Organic solvents : 20–25 mg/ml in DMF, DMSO, or ethanol for stock solutions .
Advanced Methodological Considerations
Q. How can researchers optimize LC-MS parameters for quantifying this compound in complex biological matrices?
Method Development Steps :
- Chromatography : Use reverse-phase C18 columns with mobile phases containing 0.1% formic acid to enhance peak symmetry .
- Mass Spectrometry :
- Collision Energy : Optimize for MRM transitions (e.g., m/z 271 → 85 for the parent ion) to maximize signal-to-noise ratios .
- Source Temperature : 150°C to reduce in-source fragmentation .
- Validation :
- Matrix Effects : Assess ion suppression/enhancement via post-column infusion .
- Recovery : Compare spiked pre- vs. post-extraction samples to confirm >90% recovery .
Q. What strategies resolve data discrepancies when using deuterated internal standards like this compound?
Common Issues & Solutions :
- Isotopic Interference : Ensure SIL-IS purity >99% to prevent overlap with non-deuterated analogs .
- Matrix Effects : Normalize using SIL-IS response ratios and validate with standard additions .
- Batch Variability : Pre-qualify solvent lots (e.g., ethanol) for consistency in stock preparation .
- Statistical Analysis : Apply multivariate regression to isolate confounding variables (e.g., lipid content in plasma) .
Q. How do researchers validate the specificity of this compound in distinguishing isobaric acylcarnitines?
Validation Protocol :
- Cross-Reactivity Testing : Co-elute with structurally similar acylcarnitines (e.g., butyryl-/isobutyryl-L-carnitine) to confirm baseline separation .
- High-Resolution MS : Use Q-TOF instruments to resolve m/z differences ≤0.01 Da .
- SIL-IS Stability : Monitor degradation over 72 hours at 4°C to ensure signal consistency (±5%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
